2-(Furan-2-yl)-2-(thiophen-2-yl)ethan-1-amine
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Overview
Description
2-(Furan-2-yl)-2-(thiophen-2-yl)ethan-1-amine is an organic compound that features both furan and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-2-(thiophen-2-yl)ethan-1-amine typically involves the formation of the carbon-nitrogen bond between the furan and thiophene rings. One common method is the reductive amination of 2-(Furan-2-yl)-2-(thiophen-2-yl)ethanone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include catalytic hydrogenation, Grignard reactions, and other advanced organic synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-2-(thiophen-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the furan or thiophene rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-2-(thiophen-2-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s aromatic rings may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)ethan-1-amine: Lacks the thiophene ring, making it less versatile in certain applications.
2-(Thiophen-2-yl)ethan-1-amine: Lacks the furan ring, which may affect its chemical reactivity and biological activity.
2-(Furan-2-yl)-2-(pyridin-2-yl)ethan-1-amine: Contains a pyridine ring instead of a thiophene ring, which may alter its electronic properties and reactivity.
Uniqueness
2-(Furan-2-yl)-2-(thiophen-2-yl)ethan-1-amine is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties
Properties
IUPAC Name |
2-(furan-2-yl)-2-thiophen-2-ylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c11-7-8(9-3-1-5-12-9)10-4-2-6-13-10/h1-6,8H,7,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KREAZNMNRJEVCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CN)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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